molecular formula C15H13F3N2O B5318113 N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea

N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea

Cat. No. B5318113
M. Wt: 294.27 g/mol
InChI Key: VLAVAJDCIDKMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, also known as TFMPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents like chloroform, methanol, and acetone.

Mechanism of Action

The exact mechanism of action of N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea is not yet fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and anti-tumor activities. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea in lab experiments is its potent pharmacological activity. This makes it an excellent candidate for studying the mechanisms of inflammation and tumor growth. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are many potential future directions for research on N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea. One area of research is in the development of new drugs based on the structure of this compound. Another area of research is in the study of the molecular mechanisms underlying the pharmacological effects of this compound. Additionally, this compound could be studied for its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potent anti-inflammatory and anti-tumor activities make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea involves the reaction of 4-trifluoromethylbenzylamine with 2-methylphenyl isocyanate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry, where it is being explored as a potential drug candidate for the treatment of various diseases. It has been found that this compound exhibits potent anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c1-10-4-2-3-5-13(10)20-14(21)19-12-8-6-11(7-9-12)15(16,17)18/h2-9H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAVAJDCIDKMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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